1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride
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Overview
Description
1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H11ClF3NO It is known for its unique structural features, which include a trifluoromethyl group and a methoxy group attached to a phenyl ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzylamine: This compound has a similar trifluoromethyl group but differs in the position of the functional groups on the phenyl ring.
(E)-5-Methoxy-1-(4-(trifluoromethyl)phenyl): This compound also contains a trifluoromethyl group and a methoxy group but has a different overall structure.
Uniqueness
1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets. The presence of both a methoxy and a trifluoromethyl group on the phenyl ring can enhance its chemical stability and biological activity.
Properties
CAS No. |
2758003-13-1 |
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Molecular Formula |
C9H11ClF3NO |
Molecular Weight |
241.64 g/mol |
IUPAC Name |
[3-methoxy-5-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3NO.ClH/c1-14-8-3-6(5-13)2-7(4-8)9(10,11)12;/h2-4H,5,13H2,1H3;1H |
InChI Key |
RBJZRFJMVVWZIU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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